molecular formula C11H13FN2O B1644205 N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide CAS No. 926258-62-0

N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide

Cat. No. B1644205
CAS RN: 926258-62-0
M. Wt: 208.23 g/mol
InChI Key: QDGXRNOPFBCGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C11H13FN2O . It belongs to the class of organic compounds known as aryl amines .


Molecular Structure Analysis

The molecular structure of “N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide” consists of a cyclobutane ring attached to a carboxamide group and a 4-fluorophenyl group with an amino substituent . The molecular weight of the compound is 208.23 .


Physical And Chemical Properties Analysis

“N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide” has a molecular weight of 208.23 . Unfortunately, other physical and chemical properties such as boiling point, solubility, and stability are not available in the resources I have .

Scientific Research Applications

Synthesis and Characterization

Research in this area involves the synthesis and comprehensive characterization of cyclobutane-containing compounds, highlighting their potential as research chemicals or therapeutic agents. For example, the study on the synthesis and characterization of 3,5-AB-CHMFUPPYCA, a compound with a pyrazole ring structurally related to synthetic cannabinoids, underscores the importance of accurate compound identification and the potential pharmacological activities yet to be explored (McLaughlin et al., 2016).

Diagnostic Applications

Compounds similar to N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide have been evaluated for diagnostic applications, particularly in oncology. Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti–18F-FACBC) has shown promise in visualizing prostate cancer through PET imaging, indicating the potential utility of structurally related compounds in diagnosing and monitoring various cancers (Okudaira et al., 2011).

Therapeutic Potential

The exploration of the therapeutic potential of cyclobutane-containing compounds includes studies on their inhibitory activities against specific targets, suggesting avenues for the development of novel treatments. The design and synthesis of a monofluoro-substituted aromatic amino acid for conformationally restricted NMR labeling in peptides, for example, demonstrate the innovative applications of such compounds in biochemistry and drug design (Tkachenko et al., 2014).

Antitumor Activity

Research on the antitumor activity of cyclobutane-containing compounds has led to the identification of molecules with significant inhibitory effects on cancer cell proliferation, offering insights into the development of new anticancer agents. The synthesis and evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlight the potential of such compounds in cancer therapy (Hao et al., 2017).

Mechanism of Action

The mechanism of action of “N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide” is not specified in the resources I have. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

Safety precautions for handling “N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide” include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray. It should be kept away from heat/sparks/open flames/hot surfaces and stored in a cool place .

Future Directions

As for the future directions, it’s hard to predict without specific context. The compound could potentially be used in various fields depending on its properties, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-5-4-8(6-10(9)13)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGXRNOPFBCGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.